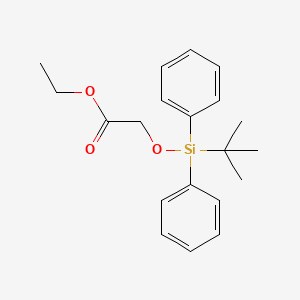

(tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester

Description

(tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester is an organosilicon compound featuring a tert-butyl-diphenylsilyl (TBDPS) group attached to an acetic acid ethyl ester backbone. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl (-OH) functionalities, particularly in the construction of complex molecules such as natural products and pharmaceuticals. Its bulky TBDPS group enhances steric protection, improving stability under acidic or basic conditions compared to smaller silyl groups.

Properties

IUPAC Name |

ethyl 2-[tert-butyl(diphenyl)silyl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3Si/c1-5-22-19(21)16-23-24(20(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,5,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSJNHCPNBUOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210685 | |

| Record name | Ethyl 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441784-83-4 | |

| Record name | Ethyl 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441784-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with tert-butyl-diphenyl-silanol and ethyl bromoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Purification: The product is typically purified by column chromatography or recrystallization.

Industrial Production Methods

While specific industrial methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center, to form silanols or siloxanes.

Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Silanols or siloxanes.

Reduction: Corresponding alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

-

Versatile Intermediate :

- The compound serves as a versatile intermediate for synthesizing complex organic molecules. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for constructing various carbon frameworks.

- Synthesis of Alkaloids :

- Pharmaceutical Development :

Case Study 1: Synthesis of Bicyclic Compounds

In a study focused on synthesizing bicyclic compounds, (t-Bu-Diphenyl-silanyloxy)-acetic acid ethyl ester was utilized as a precursor. The reaction involved coupling with various electrophiles under controlled conditions, yielding high-purity products with excellent yields (up to 99%) through optimized reaction protocols .

Case Study 2: Medicinal Chemistry Applications

A significant application was observed in the field of medicinal chemistry where the compound was used to develop inhibitors for platelet aggregation. The structural modifications facilitated by (t-Bu-Diphenyl-silanyloxy)-acetic acid ethyl ester led to the creation of compounds with enhanced biological activity against specific targets .

Mechanism of Action

The mechanism by which (tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester exerts its effects depends on the specific application. In organic synthesis, the tert-butyl-diphenyl-silanyloxy group protects reactive sites, preventing unwanted reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 2-(tert-Butyldimethylsilyloxy)acetate

Structural Differences :

- Silyl Group : Replaces the TBDPS group with a tert-butyldimethylsilyl (TBDMS) group.

- Ester Group : Retains the ethyl ester moiety.

Reactivity and Stability :

- Lower Steric Demand : The TBDMS group is less bulky, facilitating easier installation and removal under milder conditions (e.g., tetra-n-butylammonium fluoride, TBAF).

- Reduced Stability : Less resistant to harsh acidic/basic conditions than TBDPS-protected analogs.

2-(tert-Butyl-dimethyl-silanyloxy)-2-(hydroxy-2-methylphenyl-methyl)-dec-3-ynoic acid tert-butyl ester

Structural Differences :

- Silyl Group : Uses TBDMS instead of TBDPS.

- Ester Group : Features a tert-butyl ester instead of ethyl.

Properties :

Comparison :

- The ethyl ester in the target compound offers better leaving-group properties for nucleophilic substitutions compared to tert-butyl esters.

Acetic acid 1-{5-[1-(tert-butyl-diphenyl-silanyloxy)-allyl]-2,6,6-trimethyl-cyclohex-1-enyl}-5-(2,2-dimethyl-5-methylene-[1,3]dioxan-4-yl)-4-hydroxy-pent-2-ynyl ester

Structural Differences :

- Complex Backbone : Integrates the TBDPS group into a polycyclic framework.

- Functional Groups : Combines ester, allyl, and hydroxyl groups.

Data Table: Key Comparisons

*Compound from .

Biological Activity

(t-Bu-diphenyl-silanyloxy)-acetic acid ethyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

(t-Bu-diphenyl-silanyloxy)-acetic acid ethyl ester can be characterized by its unique silanyloxy functional group, which contributes to its chemical reactivity and biological properties. The structure includes a tert-butyl group, two phenyl groups, and an ethyl ester moiety, which may influence its solubility and interaction with biological targets.

The biological activity of (t-Bu-diphenyl-silanyloxy)-acetic acid ethyl ester is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Cellular Uptake : The ethyl ester group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of (t-Bu-diphenyl-silanyloxy)-acetic acid ethyl ester:

- Case Study 1 : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it showed significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like tamoxifen .

- Case Study 2 : A study focusing on glioblastoma cells indicated that the compound effectively suppressed tumor growth in a dose-dependent manner. This suggests a promising role for (t-Bu-diphenyl-silanyloxy)-acetic acid ethyl ester in treating aggressive cancers .

Anti-inflammatory Effects

Preliminary investigations suggest that (t-Bu-diphenyl-silanyloxy)-acetic acid ethyl ester may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential therapeutic application in inflammatory diseases .

Data Table: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of (t-Bu-diphenyl-silanyloxy)-acetic acid ethyl ester. Initial findings indicate moderate tissue distribution with notable accumulation in liver and kidney tissues. Further studies are needed to elucidate its half-life and bioavailability in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.